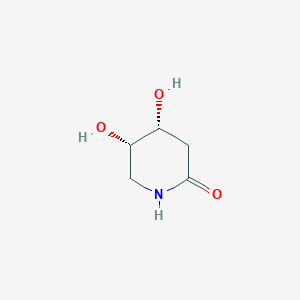

(4R,5S)-4,5-Dihydroxypiperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

(4R,5S)-4,5-dihydroxypiperidin-2-one |

InChI |

InChI=1S/C5H9NO3/c7-3-1-5(9)6-2-4(3)8/h3-4,7-8H,1-2H2,(H,6,9)/t3-,4+/m1/s1 |

InChI Key |

RJRCRXCFFUVWAN-DMTCNVIQSA-N |

Isomeric SMILES |

C1[C@H]([C@H](CNC1=O)O)O |

Canonical SMILES |

C1C(C(CNC1=O)O)O |

Origin of Product |

United States |

The Broader Importance of Piperidinone Heterocycles

Piperidinone structures are a fundamental component in the landscape of synthetic and chemical biology. These six-membered rings containing a nitrogen atom and a ketone group are prevalent in numerous biologically active compounds and natural products. tandfonline.comnih.gov Their versatility makes them crucial building blocks for the development of novel molecules with a wide range of applications. tandfonline.combenthamscience.com

The significance of piperidinone heterocycles stems from several key aspects:

Prevalence in Bioactive Molecules: The piperidine (B6355638) ring system is a common scaffold in many alkaloids and pharmaceutical agents. nih.govresearchgate.net This prevalence underscores their evolutionary selection for specific biological functions.

Synthetic Versatility: The carbonyl group and the nitrogen atom within the piperidinone ring offer multiple reactive sites. This allows chemists to readily introduce various substituents and construct more complex molecular architectures, including spirocycles. tandfonline.com

Diverse Biological Activities: Piperidinone derivatives have been shown to exhibit a wide array of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. tandfonline.combenthamscience.com This broad spectrum of activity continually drives research into new synthetic methodologies and biological evaluations. researchgate.net

The ongoing exploration of piperidinone-based compounds highlights their established and potential roles in medicinal chemistry and drug discovery. benthamscience.comijpsr.info

Stereochemical Nuances of 4r,5s 4,5 Dihydroxypiperidin 2 One

Retrosynthetic Strategies for Dihydroxypiperidinone Core Construction

Retrosynthetic analysis of the this compound core reveals several key bond disconnections that lead to viable starting materials. A primary disconnection of the amide bond within the lactam ring suggests a linear precursor, specifically a δ-amino-β,γ-dihydroxy acid or its ester equivalent. This precursor already contains the necessary stereocenters and functional groups for the final cyclization.

Another strategic disconnection can be made at the C5-C6 and N1-C2 bonds, pointing towards a strategy involving the coupling of a three-carbon and a two-carbon fragment. This could be realized through reactions like Michael additions or aldol-type condensations, where the stereochemistry is introduced during the bond-forming step. A further disconnection across the C4-C5 bond suggests a route starting from a chiral α,β-unsaturated lactam, where the diol functionality is introduced later via dihydroxylation. These retrosynthetic approaches provide a roadmap for designing synthetic routes from simpler, often commercially available, starting materials.

Stereoselective Approaches to this compound

The precise control of stereochemistry at the C4 and C5 positions is crucial for the synthesis of this compound. Several stereoselective methods have been successfully employed to achieve this.

Carbohydrates, with their inherent chirality, serve as excellent starting materials for the synthesis of complex chiral molecules. researchgate.net Sugars like D-arabinose and 2-deoxy-D-ribose have been utilized as chiral pool precursors for the synthesis of this compound. google.comrsc.orgnih.gov

In a typical approach starting from D-arabinose, the synthesis involves a series of transformations including protection of hydroxyl groups, selective oxidation, and introduction of the nitrogen atom. For instance, D-arabinose can be converted to a suitable protected δ-amino ester, which then undergoes cyclization to form the desired dihydroxypiperidinone. Similarly, 2-deoxy-D-ribose can be manipulated through functional group interconversions to yield a precursor poised for lactam formation. google.comrsc.org The stereochemistry of the final product is directly derived from the stereocenters present in the starting carbohydrate.

Asymmetric catalysis offers a powerful tool for establishing stereocenters with high enantioselectivity. mdpi.combuchler-gmbh.comorganic-chemistry.orgwikipedia.orgencyclopedia.pub

Palladium-catalyzed reactions: Palladium catalysts have been employed in asymmetric allylic alkylation reactions to construct chiral building blocks for dihydroxypiperidinone synthesis. researchgate.netnih.gov For example, the reaction of a suitable nucleophile with an achiral allylic substrate in the presence of a chiral palladium catalyst can generate a product with the desired stereochemistry, which can then be further elaborated to the target molecule.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a highly reliable method for the enantioselective synthesis of vicinal diols from olefins. mdpi.combuchler-gmbh.comorganic-chemistry.orgwikipedia.orgencyclopedia.pub This reaction, which utilizes osmium tetroxide and a chiral ligand, can be applied to an α,β-unsaturated lactam precursor to introduce the C4 and C5 hydroxyl groups with the desired (4R,5S) configuration. mdpi.comwikipedia.orgencyclopedia.pub The choice of the chiral ligand (either AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation. organic-chemistry.org

| Catalytic Transformation | Key Reagents | Stereochemical Control |

|---|---|---|

| Palladium-catalyzed Asymmetric Allylic Alkylation | Palladium catalyst, Chiral ligand | Formation of chiral building blocks |

| Sharpless Asymmetric Dihydroxylation | Osmium tetroxide, Chiral ligand (AD-mix) | Introduction of vicinal diols with high enantioselectivity |

Diastereoselective reactions are employed to control the relative stereochemistry of newly formed stereocenters.

Aldol-type reactions: Aldol (B89426) reactions are fundamental carbon-carbon bond-forming reactions that can be controlled to produce specific diastereomers. numberanalytics.commsu.eduharvard.eduunion.edu Chiral auxiliaries or chiral catalysts can be used to direct the stereochemical outcome of the reaction between an enolate and an aldehyde, leading to precursors with the correct relative stereochemistry for the dihydroxypiperidinone ring. numberanalytics.comunion.edu The Zimmerman-Traxler model is often invoked to predict the stereoselectivity of these reactions. harvard.edu

Intramolecular Aza-Michael reactions: The intramolecular aza-Michael addition is a powerful method for the construction of nitrogen-containing heterocyclic rings. buchler-gmbh.combuchler-gmbh.comresearchgate.netgeorgiasouthern.eduresearchgate.net In the context of dihydroxypiperidinone synthesis, a suitably functionalized acyclic precursor containing a Michael acceptor and a nucleophilic nitrogen can undergo cyclization in a diastereoselective manner. georgiasouthern.edu The stereochemistry of the substituents on the acyclic chain can influence the facial selectivity of the cyclization, leading to the desired (4R,5S) configuration. researchgate.net

Multi-component Reaction Strategies for Piperidinone Scaffold Formation

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules by combining three or more starting materials in a single step. acs.orgwikipedia.orgresearchgate.netresearchgate.netthieme-connect.com Several MCRs have been developed for the construction of the piperidinone scaffold. acs.orgresearchgate.net For example, a Petrenko-Kritschenko-type reaction can be employed to assemble the piperidinone ring from an aldehyde, an amine, and a β-dicarbonyl compound. wikipedia.org While achieving the specific (4R,5S)-dihydroxy substitution pattern directly from an MCR can be challenging, these reactions provide a rapid entry to the core piperidinone structure, which can then be further functionalized.

| Multi-component Reaction | Typical Components | Advantage |

|---|---|---|

| Petrenko-Kritschenko Piperidone Synthesis | Aldehyde, Amine, β-dicarbonyl compound | Rapid construction of the piperidinone core |

| Diels-Alder Reaction of 2-Azadienes | Aldehyde, Ammonia equivalent, Acyl chloride, Dienophile | Formation of highly substituted piperidones |

Intramolecular Cyclization Pathways for Lactam Formation

The final step in many synthetic routes to this compound is the formation of the six-membered lactam ring. researchgate.netnih.govnih.gov This is typically achieved through an intramolecular cyclization of a linear precursor, such as a δ-amino-β,γ-dihydroxy ester or acid. Common methods for lactam formation include amide bond formation promoted by coupling reagents or thermal cyclization with the elimination of a small molecule like water or an alcohol. The success of this cyclization often depends on the nature of the protecting groups on the hydroxyl and amino functionalities and the reaction conditions employed.

Development of Efficient and Atom-Economical Synthetic Routes

The pursuit of efficient and atom-economical synthetic routes to chiral piperidinones, such as this compound, is a significant focus in contemporary organic synthesis, driven by the principles of green chemistry. These strategies aim to maximize the incorporation of starting material atoms into the final product, minimize waste, and often employ catalytic methods to enhance efficiency and stereoselectivity.

A notable advancement in this area is the utilization of chemoenzymatic and catalytic approaches, which offer high levels of stereocontrol and can proceed under mild reaction conditions. These methods often leverage readily available starting materials from the chiral pool, such as carbohydrates, to construct the desired stereochemistry of the target molecule.

One prominent example is the enantiodivergent chemoenzymatic synthesis of (4R,5S)-4,5-dihydroxy-δ-valerolactam, an alternative name for this compound, from 2-deoxy-L-ribose. researchgate.net This approach highlights the use of biological building blocks to create complex chiral structures. The synthesis of the enantiomeric cis-(4S,5R) form can be achieved starting from 2-deoxy-D-ribose, demonstrating the versatility of this strategy for accessing different stereoisomers. researchgate.net

These chemoenzymatic routes are advantageous as they can provide access to all possible stereoisomers of 4,5-dihydroxypipecolic acids and related compounds, which are valuable as conformationally constrained scaffolds in drug discovery. researchgate.net The key steps in such syntheses often involve highly stereoselective enzymatic reactions or palladium-catalyzed transformations of lactam-derived enol phosphates. researchgate.net

Furthermore, diastereoselective synthesis of related 4-hydroxypiperidin-2-ones has been achieved through copper(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones. nih.gov While not directly producing the 4,5-dihydroxy functionality, this method demonstrates the power of catalytic metal-based systems to construct the core piperidinone ring with high diastereoselectivity. Such catalytic approaches are inherently more atom-economical than stoichiometric reactions.

The development of catalytic hydrogenation processes also represents a promising avenue for the efficient and diastereoselective synthesis of dihydroxy compounds from renewable resources. For instance, the catalytic hydrogenation of biosourced 3-hydroxy-2-pyrone-6-carboxylic acid has been shown to produce dihydroxyadipic acid with high diastereoselectivity. nih.gov The principles of this approach, particularly the control of stereochemistry through catalyst and solvent choice, are applicable to the synthesis of dihydroxypiperidinones.

The table below summarizes key aspects of efficient synthetic strategies for this compound and related chiral analogues.

| Methodology | Starting Material | Key Transformation(s) | Stereocontrol | Atom Economy Principle | Reference |

| Chemoenzymatic Synthesis | 2-Deoxy-L-ribose | Enzymatic reactions, Pd-catalyzed methoxycarbonylation | Substrate-controlled (from chiral pool) | Use of renewable feedstocks, high stereoselectivity reduces waste from isomer separation | researchgate.net |

| Copper(I)-Catalyzed Reductive Aldol Cyclization | α,β-Unsaturated amides and ketones | Reductive aldol cyclization | Catalyst-controlled | Use of a catalyst instead of stoichiometric reagents | nih.gov |

| Catalytic Hydrogenation | Biosourced 3-hydroxy-2-pyrone-6-carboxylic acid | Diastereoselective hydrogenation | Catalyst and solvent-controlled | Use of H₂ as a clean reductant, high diastereoselectivity | nih.gov |

These examples underscore the trend towards developing more sustainable synthetic routes to valuable chiral building blocks like this compound. By integrating biocatalysis, metal catalysis, and the use of renewable starting materials, chemists can devise pathways that are not only efficient in terms of yield and stereoselectivity but also align with the principles of atom economy and green chemistry.

Chemical Transformations and Derivatization of the 4r,5s 4,5 Dihydroxypiperidin 2 One Scaffold

Selective Functionalization of Hydroxyl Groups

The two hydroxyl groups at the C4 and C5 positions are prime sites for derivatization, enabling the introduction of a wide range of functionalities and the modulation of the molecule's polarity and binding capabilities. The key challenge lies in achieving regioselectivity in these functionalization reactions.

One common strategy to protect both hydroxyl groups simultaneously is the formation of a cyclic acetal, such as an acetonide. This is typically achieved by treating the diol with 2,2-dimethoxypropane in the presence of a catalytic amount of a sulfonic acid like 4-toluenesulfonic acid in an anhydrous solvent such as dichloromethane. This protection strategy is advantageous as it can be readily removed under acidic conditions, allowing for further manipulations at other positions of the molecule.

| Reactant | Reagents | Product | Notes |

| (4R,5S)-4,5-Dihydroxypiperidin-2-one | 2,2-dimethoxypropane, 4-toluenesulfonic acid | (4R,5S)-4,5-(Isopropylidenedioxy)piperidin-2-one | Simultaneous protection of both hydroxyl groups. |

Selective functionalization of one hydroxyl group over the other is more challenging and often relies on the subtle differences in their steric and electronic environments. Strategies such as enzymatic acylation or the use of bulky silylating agents under carefully controlled conditions can potentially afford selective protection.

Modifications at the Lactam Carbonyl Moiety

The lactam carbonyl group is another key site for chemical transformations, offering a gateway to modified piperidine (B6355638) skeletons.

A significant transformation is the reduction of the amide bond. The use of strong reducing agents like borane-dimethyl sulfide complex can effectively reduce the lactam carbonyl to a methylene group, yielding the corresponding (4R,5S)-4,5-dihydroxypiperidine derivative. This transformation is crucial for converting the lactam scaffold into piperidine-based structures, which are prevalent in many natural products and pharmaceuticals.

| Starting Material | Reagents | Product | Transformation |

| This compound | Borane-dimethyl sulfide complex | (4R,5S)-4,5-Dihydroxypiperidine | Reduction of lactam carbonyl |

Other potential modifications at the lactam carbonyl include thionation using reagents like Lawesson's reagent to produce the corresponding thiolactam, or reactions with organometallic reagents, although these transformations are less commonly reported for this specific scaffold.

N-Substitution Strategies and Their Conformational Impact

The nitrogen atom of the lactam offers a readily accessible site for substitution, allowing for the introduction of a wide array of substituents that can significantly influence the molecule's biological activity and conformational preferences.

N-alkylation can be achieved under standard conditions, for example, by treatment with an alkyl halide in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide. Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base. N-arylation reactions, often catalyzed by transition metals like copper or palladium, can also be employed to introduce aromatic moieties.

The introduction of substituents on the nitrogen atom can have a profound impact on the conformation of the six-membered piperidinone ring. The ring can adopt various conformations, such as chair, boat, or twist-boat, and the energetic preference for a particular conformation is influenced by the steric and electronic nature of the N-substituent. For instance, a bulky N-substituent might favor a conformation that minimizes steric hindrance. Computational studies and NMR spectroscopic analysis are often employed to elucidate the conformational preferences of N-substituted derivatives.

Introduction of Substituents at Peripheral Positions of the Piperidinone Ring

The introduction of substituents at the carbon atoms of the piperidinone ring (C3 and C6) expands the structural diversity of the scaffold. One approach to achieve this is through the synthesis of the dihydroxypiperidinone ring from a precursor that already contains the desired substituent.

For instance, a synthetic route to 2-substituted 4,5-dihydroxypiperidines involves the N-allylation of a homoallylic carbamate, followed by ring-closing metathesis to form a 1,2,3,6-tetrahydropyridine derivative. Subsequent Sharpless asymmetric dihydroxylation of the double bond in the tetrahydropyridine ring can then install the two hydroxyl groups with the desired stereochemistry, yielding a 2-substituted (4R,5S)-4,5-dihydroxypiperidine. While this example leads to the reduced piperidine, a similar strategy starting from an appropriate unsaturated lactam precursor could, in principle, be used to generate substituted (4R,5S)-4,5-dihydroxypiperidin-2-ones.

4r,5s 4,5 Dihydroxypiperidin 2 One As a Versatile Chiral Building Block

Application in the Construction of Complex Organic Molecules

The inherent chirality and functionality of (4R,5S)-4,5-dihydroxypiperidin-2-one make it an ideal starting point for the stereoselective synthesis of complex natural products and their analogues. The diol and lactam moieties offer multiple sites for strategic chemical modifications, allowing for the controlled introduction of new stereocenters and the construction of elaborate molecular frameworks.

One notable application of this chiral building block is in the synthesis of quinazolinone alkaloids, such as (+)-febrifugine and its diastereomer (+)-isofebrifugine. These natural products exhibit potent antimalarial activity, making their efficient synthesis a significant goal for medicinal chemists. Synthetic strategies have been developed that utilize the stereochemical information embedded in this compound to control the stereochemistry of the final products. The synthesis involves a series of transformations, including the protection of the hydroxyl groups, modification of the lactam ring, and subsequent coupling with a quinazolinone moiety to furnish the target alkaloids with high stereopurity.

The strategic functional group handles on the piperidinone core allow for its elaboration into various key intermediates. For instance, the hydroxyl groups can be selectively protected or activated to facilitate the introduction of different substituents, while the lactam can be opened or reduced to access a range of nitrogen-containing structures. This versatility has been exploited in the total synthesis of other complex alkaloids and polyketides, where the piperidinone derivative serves as a crucial chiral fragment, dictating the stereochemical outcome of the entire synthetic sequence.

Role in the Synthesis of Biologically Relevant Heterocycles

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. The dihydroxylated nature of this compound provides a direct entry point to a variety of substituted piperidines, which are key components of many therapeutic agents.

A significant application in this area is the synthesis of potent glycosidase inhibitors. The stereochemical arrangement of the hydroxyl groups on the piperidine ring mimics that of natural sugars, allowing molecules derived from this building block to interact with the active sites of glycosidase enzymes. By modifying the core structure, chemists can design and synthesize highly selective inhibitors for specific glycosidases, which are therapeutic targets for diseases such as diabetes, influenza, and cancer. For example, the chiral lactam can be converted into iminosugars and their analogues, which are known for their potent biological activities.

Furthermore, the versatile functionality of this compound has been harnessed for the synthesis of other important heterocyclic systems, including indolizidine and quinolizidine (B1214090) alkaloids. These bicyclic nitrogen-containing compounds are found in numerous natural products and often exhibit significant physiological effects. Synthetic routes leveraging the piperidinone building block enable the stereocontrolled construction of these complex heterocyclic cores.

| Target Heterocycle | Biological Relevance | Synthetic Strategy from this compound |

| Substituted Piperidines | Core of many pharmaceuticals | Modification of hydroxyl and lactam functionalities |

| Iminosugars | Glycosidase inhibitors | Ring-opening and functional group interconversion |

| Indolizidine Alkaloids | Various physiological effects | Elaboration of the piperidine ring and subsequent cyclization |

| Quinolizidine Alkaloids | Diverse biological activities | Stepwise construction of the second ring onto the piperidine core |

Utilization in Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. The rigid, three-dimensional scaffold of this compound makes it an excellent starting point for DOS, as it allows for the introduction of diversity elements in a controlled and predictable manner.

By employing a variety of synthetic transformations, large libraries of compounds based on the piperidinone core can be generated. For example, the two hydroxyl groups and the nitrogen atom of the lactam can be functionalized with a wide range of building blocks, leading to a vast array of structurally distinct molecules. This approach has been used to create libraries of potential enzyme inhibitors, receptor agonists or antagonists, and other biologically active compounds.

The general strategy for utilizing this compound in DOS involves a branching synthetic pathway where the core scaffold is elaborated with different reagents and reaction conditions to produce a diverse set of final products. This allows for the systematic exploration of chemical space around the central piperidinone motif, increasing the probability of identifying novel bioactive molecules.

Contributions to Asymmetric Catalysis as Ligand Precursors

In the field of asymmetric catalysis, the development of novel chiral ligands is of paramount importance for achieving high enantioselectivity in chemical reactions. The well-defined stereochemistry and functional groups of this compound make it an attractive precursor for the synthesis of new chiral ligands.

The diol functionality can be readily converted into phosphines, amines, or other coordinating groups, while the rigid piperidine backbone provides a defined spatial arrangement for these coordinating atoms. This pre-organization is crucial for creating an effective chiral environment around a metal center, which in turn can induce high levels of asymmetry in catalytic transformations.

For instance, ligands derived from this chiral lactam have been explored in a variety of metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The modular nature of the synthesis of these ligands allows for the fine-tuning of their steric and electronic properties to optimize their performance in a specific catalytic process. The development of new ligands from readily available chiral building blocks like this compound is a continuous effort in the pursuit of more efficient and selective asymmetric catalysts.

| Ligand Class | Potential Catalytic Application | Synthetic Modification of this compound |

| Chiral Diphosphines | Asymmetric Hydrogenation | Conversion of diol to phosphine (B1218219) groups |

| Chiral Diamines | Asymmetric Transfer Hydrogenation | Modification of the lactam and diol functionalities |

| Chiral Amino Alcohols | Asymmetric Alkylation | Selective functionalization of the diol and nitrogen atom |

Mechanistic Investigations of Biological Interactions and Enzyme Inhibition by 4r,5s 4,5 Dihydroxypiperidin 2 One Analogues

Characterization of the Enzyme Inhibition Profile

The inhibitory activity of (4R,5S)-4,5-Dihydroxypiperidin-2-one and its analogues has been explored against a range of enzymes, primarily those involved in carbohydrate metabolism. The structural similarity of these compounds to natural monosaccharide substrates allows them to interact with the active sites of these enzymes, leading to a modulation of their catalytic activity.

Mechanisms of Glycosidase Inhibition

Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Due to their pivotal role in various physiological and pathological processes, they are a prime target for inhibitor development.

β-Glucuronidase: Research into uronic acid 1-azasugars, a class of compounds structurally related to dihydroxypiperidin-2-ones, has revealed potent inhibition of β-glucuronidase. For instance, the d-GlcA-configured 1-azasugar 9 demonstrated strong inhibition of human β-glucuronidase with a Ki value of 370 nM. diva-portal.org Co-crystallization studies of this inhibitor with heparanase, an endo-β-glucuronidase, showed that the endocyclic nitrogen of the inhibitor forms close interactions with both the catalytic acid and catalytic nucleophile in the enzyme's active site. diva-portal.org This suggests that dihydroxypiperidin-2-one analogues likely act by mimicking the substrate and interacting with key catalytic residues.

β-Galactosidase: The inhibitory potential of azasugar derivatives against β-galactosidases has been well-documented. For example, iso-galacto-fagomine lactam (IGL), a compound structurally similar to dihydroxypiperidin-2-one, has been investigated as a potential pharmacological chaperone for galactocerebrosidase (GALC), a type of β-galactosidase. nih.gov These molecules are believed to bind specifically to the active site of the enzyme. nih.gov Furthermore, a β-lactam-azasugar hybrid has been synthesized and shown to be a potent competitive inhibitor of galactosidases. researchgate.net This body of evidence suggests that this compound analogues could also function as effective inhibitors of β-galactosidase by competing with the natural substrate for binding to the active site.

α-L-Fucosidase: While direct studies on this compound are limited, research on related azasugars and their derivatives provides insights into potential inhibitory mechanisms against α-L-fucosidase. The inhibitory activity of these compounds is often highly dependent on their stereochemistry, mimicking the fucose substrate.

Inhibition of Other Carbohydrate-Processing Enzymes

The inhibitory spectrum of dihydroxypiperidin-2-one analogues extends beyond glycosidases. A study on various stereoisomers of 3,4-dihydroxy-piperidin-2-one revealed a partial inhibition of alpha-glucosidase, although they were found to be inactive against other tested glycosidases. nih.gov This highlights the specificity of these inhibitors for certain enzymes. The development of inhibitors for carbohydrate-processing enzymes is a significant area of research, with the aim of creating tools to study glycan structure and function, as well as for potential therapeutic applications. nih.gov

Interactions with Lytic Transglycosylases

Lytic transglycosylases are bacterial enzymes crucial for cell wall metabolism and are considered potential targets for new antibacterial agents. These enzymes cleave the β-1,4-glycosidic bonds in peptidoglycan. researchgate.net While there is extensive research on inhibitors for these enzymes, there is currently no specific information available in the reviewed literature detailing the direct interaction of this compound or its close analogues with lytic transglycosylases.

Modulation of Acetylcholinesterase Activity

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.govmdpi.com While various piperidine (B6355638) derivatives have been investigated as AChE inhibitors, the current body of scientific literature lacks specific studies on the modulation of acetylcholinesterase activity by this compound.

Elucidation of Enzyme Inhibition Modes

Understanding the mode of enzyme inhibition is crucial for the rational design of more potent and specific inhibitors. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive, each characterized by how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

Kinetic analyses of azasugar derivatives, the parent class of compounds for dihydroxypiperidin-2-ones, have frequently shown them to be competitive inhibitors of glycosidases. nih.gov This indicates that they bind to the active site of the enzyme, directly competing with the natural substrate. nih.gov For instance, a study on various azasugar derivatives against galactocerebrosidase (GALC) demonstrated that all the tested molecules were competitive inhibitors, binding specifically to the enzyme's active site. nih.gov This competitive inhibition is a common characteristic of transition-state analogue inhibitors, which mimic the geometry of the substrate as it is being catalyzed. bohrium.com

The determination of inhibition constants (Ki) and the analysis of Lineweaver-Burk plots are standard methods to elucidate the mode of inhibition. For example, the inhibition of α-glucosidase by various natural extracts has been characterized using these kinetic analyses to distinguish between competitive, non-competitive, and mixed-type inhibition. nih.govmdpi.com

Structure Activity Relationship Sar Studies of 4r,5s 4,5 Dihydroxypiperidin 2 One Derivatives

Correlating Structural Modifications with Modulatory Effects on Target Macromolecules

The core structure of (4R,5S)-4,5-Dihydroxypiperidin-2-one, a polyhydroxylated lactam, serves as a scaffold for various modifications to probe its interaction with biological targets. Research into the parent compound, 3,4-dihydroxy-piperidin-2-one, revealed partial inhibitory activity against α-glucosidase, while it remained inactive against other glycosidases, establishing a baseline for its biological profile. nih.gov SAR studies on analogous compounds, such as 3,4,5-trihydroxypiperidines (iminosugars), provide significant insights into how structural changes can modulate activity. nih.gov

Key modifications and their observed effects on related piperidine (B6355638) derivatives include:

N-Alkylation and N-Arylation: The nitrogen atom of the piperidine ring is a common site for modification. Introducing alkyl or aryl substituents can significantly impact potency and selectivity. For instance, in the closely related 3,4,5-trihydroxypiperidine series, N-alkylation has been shown to alter the spectrum of glycosidase inhibition. nih.gov Longer alkyl chains or bulky aryl groups can enhance hydrophobic interactions with pockets in the enzyme's active site, potentially increasing affinity or altering selectivity.

O-Alkylation and O-Arylation: Modification of the hydroxyl groups at the C4 and C5 positions can have profound effects. O-alkylation in related iminosugars has been demonstrated to produce compounds with highly selective activity, extending beyond glycosidase inhibition to immunosuppressant and antibacterial effects. nih.gov This suggests that the hydroxyl groups are key pharmacophoric features, and their modification can fine-tune interactions with the target macromolecule. For example, selective protection or substitution of one hydroxyl group over the other could probe specific hydrogen-bonding interactions within a binding site.

The table below summarizes the general effects of structural modifications on the biological activity of related polyhydroxylated piperidine derivatives, which can be extrapolated to the this compound scaffold.

| Modification Site | Structural Change | General Effect on Biological Activity | Rationale |

|---|---|---|---|

| N1 (Amide Nitrogen) | Addition of small alkyl chains (e.g., N-methyl, N-butyl) | Can modulate potency and selectivity for glycosidases. nih.gov | Alters steric bulk and lipophilicity, potentially accessing new binding pockets. |

| N1 (Amide Nitrogen) | Addition of bulky aryl groups (e.g., N-benzyl) | May increase affinity through hydrophobic or π-stacking interactions. | Introduces significant steric bulk and potential for aromatic interactions. |

| C4/C5 Hydroxyls | O-alkylation or O-acylation | Can dramatically increase selectivity for specific enzymes and even introduce new activities (e.g., immunosuppressant). nih.gov | Blocks key hydrogen-bonding sites and increases lipophilicity, targeting different regions of the active site. |

| C2 Carbonyl | Reduction to hydroxyl or conversion to thiocarbonyl | Expected to significantly alter binding affinity. | Changes the hydrogen bond donor/acceptor profile and local geometry. |

Stereochemical Influence on Biological Activity and Selectivity

Stereochemistry is a paramount factor in the biological activity of chiral molecules like this compound, as interactions with biological macromolecules are inherently three-dimensional and stereospecific. The specific (4R,5S) configuration dictates a precise spatial arrangement of the hydroxyl groups, which is critical for fitting into a chiral active site of an enzyme or receptor.

The 4,5-dihydroxypiperidin-2-one (B14797274) core possesses two chiral centers at C4 and C5, meaning four possible stereoisomers exist: (4R,5S), (4S,5R), (4R,5R), and (4S,5S). The (4R,5S) and (4S,5R) isomers are enantiomers, while the relationship with (4R,5R) and (4S,5S) is diastereomeric. It is well-established that different stereoisomers of a compound can exhibit widely different biological activities, potencies, and selectivities. nih.gov For example, one enantiomer may be a potent inhibitor of a target enzyme, while the other is significantly less active or even inactive.

(4R,5S) vs. (4S,5R) Enantiomers: These isomers will have identical physical properties but will interact differently with a chiral environment like an enzyme's active site. It is highly probable that one enantiomer will show preferential binding and thus higher inhibitory activity.

Diastereomers: The cis (e.g., 4R,5R or 4S,5S) and trans (e.g., 4R,5S or 4S,5R) diastereomers have different three-dimensional shapes and physical properties. This difference in the spatial projection of the hydroxyl groups would lead to distinct binding modes and affinities. For an enzyme like α-glucosidase, which has a well-defined active site for binding carbohydrate substrates, only the isomer that mimics the stereochemistry of the natural substrate or transition state is likely to be a potent inhibitor.

| Stereoisomer | Relationship to (4R,5S) | Relative Orientation of OH Groups | Predicted Impact on Activity |

|---|---|---|---|

| (4R,5S) | Reference Compound | trans | Exhibits a specific biological activity profile (e.g., partial α-glucosidase inhibition). nih.gov |

| (4S,5R) | Enantiomer | trans | Expected to have different potency; may interact with a different set of targets or be inactive. |

| (4R,5R) | Diastereomer | cis | Expected to have a different activity profile and potency due to altered 3D shape and hydrogen bonding pattern. |

| (4S,5S) | Diastereomer | cis | Expected to have a different activity profile and potency; enantiomeric to the (4R,5R) isomer. |

Impact of Conformational Restrictions on Ligand-Target Binding

The piperidin-2-one ring is a flexible six-membered ring that can adopt several conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by the molecule, and the resulting orientation of its substituents (axial vs. equatorial), is crucial for its binding to a target macromolecule. The field of peptide mimicry often uses constrained scaffolds to lock a molecule into a specific, biologically active conformation, thereby enhancing binding affinity and selectivity. nih.gov

For this compound, the chair conformation is generally expected to be the most stable. In this conformation, the substituents at C4 and C5 can be either axial or equatorial. The (4R,5S) configuration places the two hydroxyl groups in a trans relationship. Depending on the specific chair flip, they could adopt a diaxial or a diequatorial orientation. The diequatorial conformation is typically more stable, minimizing steric hindrance. This preferred conformation presents a specific three-dimensional pharmacophore to the target enzyme.

Introducing conformational restrictions can be a powerful strategy to improve biological activity. This can be achieved by:

Introducing Double Bonds: Creating a double bond within the ring would flatten that portion of the molecule and restrict conformational flexibility.

Incorporating Bulky Substituents: Adding large groups can create a steric bias for a particular chair conformation.

Creating Bicyclic Systems: Fusing another ring to the piperidin-2-one core, creating structures like indolizidin-2-ones, can rigidly lock the molecule's conformation. nih.govmdpi.com This ensures that the key binding groups (the hydroxyls) are held in the optimal orientation for interaction with the target, which can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.

By constraining the molecule, researchers can ensure that it predominantly exists in the conformation required for binding, which often translates to higher potency.

Quantitative Structure-Activity Relationship (QSAR) and Spectral-SAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound derivatives, a QSAR model could predict the inhibitory potency of new, unsynthesized analogs against a target like α-glucosidase.

The development of a QSAR model typically involves these steps:

Data Set Generation: A series of derivatives of the parent compound is synthesized, and their biological activity (e.g., IC₅₀ or Kᵢ values) is measured.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, molecular weight.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links the descriptors to the biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of molecules). nih.gov

A hypothetical QSAR equation might look like: pIC₅₀ = c₀ + c₁(LogP) - c₂(Molecular Volume) + c₃(Dipole Moment)

Such a model could reveal, for example, that increasing hydrophobicity (LogP) and dipole moment while decreasing molecular volume leads to higher potency.

| Compound | R-group at N1 | pIC₅₀ (Activity) | LogP (Hydrophobicity) | Molecular Volume (ų) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| 1 | -H | 4.5 | -1.2 | 120.5 | 3.1 |

| 2 | -CH₃ | 4.8 | -0.8 | 135.2 | 3.3 |

| 3 | -CH₂CH₃ | 5.1 | -0.4 | 149.8 | 3.4 |

| 4 | -Phenyl | 5.9 | 1.5 | 195.6 | 3.9 |

Spectral-SAR is a related technique that aims to correlate changes in spectroscopic data (e.g., NMR chemical shifts, IR stretching frequencies) with biological activity. The underlying principle is that structural modifications alter both the spectral properties and the biological activity. By finding a correlation, one might be able to predict the activity of new compounds based on easily obtainable spectral data, although specific applications of this methodology to dihydroxypiperidin-2-ones are not widely documented.

Computational Chemistry and Molecular Modeling of 4r,5s 4,5 Dihydroxypiperidin 2 One Systems

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity (e.g., DFT Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. nih.govrsc.org DFT calculations can determine the three-dimensional structure of (4R,5S)-4,5-Dihydroxypiperidin-2-one with high accuracy and provide a detailed picture of its electron distribution.

Key electronic properties that would be elucidated through DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. dntb.gov.ua A larger gap generally implies higher stability. Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and highlight regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating sites prone to electrophilic interaction.

These quantum chemical calculations are foundational for understanding the molecule's reactivity and for parameterizing the force fields used in subsequent, larger-scale simulations like molecular dynamics. mdpi.comudel.edu

Table 1: Illustrative Data from a Hypothetical DFT Study on this compound

| Parameter | Description | Potential Insights |

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides accurate bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| MEP Map | Visualization of electrostatic potential on the molecule's surface. | Identifies reactive sites for electrophilic and nucleophilic attack. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations provide a dynamic perspective on its behavior, which is crucial for understanding its biological function. nih.gov

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model this compound in an explicit solvent, typically water, to mimic physiological conditions. nih.govnih.gov These simulations reveal how interactions with solvent molecules affect the molecule's shape and flexibility.

By running simulations over nanoseconds or even microseconds, it is possible to generate a conformational ensemble, which is a collection of all the different shapes the molecule adopts. Analysis of this ensemble can identify the most stable conformations and the energy barriers between them. For a flexible molecule like a piperidinone derivative, understanding its preferred conformations in solution is key to predicting how it will interact with a biological target.

When a ligand binds to a protein, the resulting complex is not static. MD simulations are essential for exploring the dynamic nature of this interaction. nih.govresearchgate.net By placing the this compound molecule in the binding site of a target protein, MD simulations can track the stability of the binding pose over time.

These simulations can reveal key information such as:

The stability of hydrogen bonds and other interactions between the ligand and protein.

The role of water molecules in mediating the protein-ligand interaction.

Conformational changes in both the ligand and the protein upon binding.

Metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position can be calculated to quantify the stability of the binding complex throughout the simulation. mdpi.comwu.ac.th

Table 2: Key Analyses in MD Simulations of this compound

| Analysis Type | Description | Insights Gained |

| Conformational Analysis | Study of the molecule's different spatial arrangements (conformers). | Identifies the most populated and lowest energy conformations in solution. |

| Solvation Shell Analysis | Examination of the arrangement of solvent molecules around the solute. | Reveals how the solvent stabilizes different conformations and functional groups. |

| RMSD/RMSF | Root Mean Square Deviation and Fluctuation of atomic positions. | Measures the stability of the ligand in a binding site and the flexibility of protein residues. |

| Hydrogen Bond Analysis | Tracking the formation and breaking of hydrogen bonds over time. | Quantifies the stability of key interactions that anchor the ligand to its target. |

Molecular Docking Investigations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.comresearchgate.net For this compound, which is an analogue of iminosugars, a primary application of docking is to predict its binding mode within the active site of enzymes like glycosidases. nih.govresearchgate.net

The process involves placing the flexible ligand into the binding site of a rigid or flexible protein receptor and using a scoring function to estimate the binding affinity for numerous possible poses. The results are ranked, and the top-scoring poses represent the most likely binding modes. researchgate.net

Docking studies can:

Identify potential biological targets for the compound.

Predict the key amino acid residues involved in the binding interaction. nih.gov

Guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

For this compound, docking would likely predict strong interactions involving its hydroxyl groups, which can act as both hydrogen bond donors and acceptors, with polar residues in an enzyme's active site. nih.gov

Table 3: Typical Output of a Molecular Docking Study

| Parameter | Description | Example for this compound |

| Binding Affinity (Score) | An estimation of the binding free energy (e.g., in kcal/mol). | A negative value indicating favorable binding to a target enzyme. |

| Predicted Binding Pose | The 3D orientation of the ligand within the protein's active site. | Shows the specific hydrogen bonds and hydrophobic contacts formed. |

| Interacting Residues | The amino acids in the protein that make contact with the ligand. | e.g., Asp, Glu, Arg residues forming hydrogen bonds with the ligand's OH groups. |

Free Energy Calculations for Ligand Binding Thermodynamics

While molecular docking provides a rapid estimate of binding affinity, more rigorous methods are needed for accurate thermodynamic characterization. Free energy calculations, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), offer a more precise determination of the binding free energy (ΔG). mdpi.com

These methods are computationally intensive as they often involve running multiple MD simulations to calculate the energetic cost of transforming a ligand from a solvated state to a protein-bound state. The binding free energy is a critical determinant of a ligand's potency and is composed of both enthalpic and entropic contributions. nih.govunizar.esresearchgate.net

Enthalpy (ΔH) reflects the energy change from forming favorable interactions (like hydrogen bonds) and breaking unfavorable ones.

Entropy (ΔS) accounts for changes in the system's disorder, including the loss of conformational freedom of the ligand upon binding and the displacement of water molecules from the binding site. blopig.com

By calculating the binding free energy, researchers can more accurately rank potential drug candidates and understand the thermodynamic forces driving the binding event. researchgate.net This information is invaluable for the rational design and optimization of inhibitors based on the this compound scaffold.

Emerging Research Directions and Interdisciplinary Prospects

Integration of Artificial Intelligence and Machine Learning in Dihydroxypiperidinone Design and Synthesis

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the design and synthesis of complex molecules like (4R,5S)-4,5-Dihydroxypiperidin-2-one. nih.govdoaj.org Machine learning (ML) algorithms are being developed to navigate the vast chemical space, predict molecular properties, and devise optimal synthetic routes, thereby accelerating the discovery of novel dihydroxypiperidinone derivatives with tailored functionalities. frontiersin.orgmdpi.com

De novo drug design represents a key area where AI can significantly impact research on this compound. nih.govresearchgate.net Generative models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules containing the piperidinone scaffold. frontiersin.org These models can then generate novel molecular structures centered around the this compound core, optimized for specific biological targets or desired physicochemical properties. frontiersin.orgarxiv.org This approach allows for the rapid exploration of a vast number of potential derivatives that would be unfeasible through traditional methods alone.

| AI/ML Application Area | Potential Impact on this compound Research |

| De Novo Design | Generation of novel derivatives with predicted bioactivity and drug-like properties. nih.govfrontiersin.org |

| Property Prediction | Accurate forecasting of ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. |

| Retrosynthesis Planning | Identification of efficient and novel synthetic routes to complex analogs. digitellinc.com |

| Reaction Optimization | Prediction of optimal reaction conditions (e.g., catalyst, solvent, temperature) for higher yields. |

Novel Applications in Chemical Probe Development

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. nih.govchemicalprobes.org The rigid, chiral scaffold of this compound makes it an attractive starting point for the development of highly specific chemical probes. Its defined stereochemistry and multiple functionalization points (hydroxyl groups, amide nitrogen) allow for the precise installation of reporter tags, reactive groups, and target-binding moieties.

The design of probes based on this dihydroxypiperidinone scaffold involves modular synthesis, where different functional units are systematically added to the core structure. nih.gov For example, one of the hydroxyl groups could be used as an attachment point for a fluorophore or a biotin (B1667282) tag for visualization and pull-down experiments, while the other positions on the ring are modified to optimize binding affinity and selectivity for a protein of interest.

Such probes could be instrumental in cancer research for validating new drug targets or in neurobiology for studying receptor function. nih.gov The development of a library of probes based on the this compound core could provide valuable tools for elucidating complex biological pathways and identifying new therapeutic opportunities.

Bioinspired Synthesis and Mimicry

Nature provides a rich blueprint for the synthesis of complex nitrogen-containing heterocycles. Bioinspired synthesis seeks to emulate these elegant and efficient enzymatic strategies in the laboratory. rsc.orgnih.gov The synthesis of piperidine (B6355638) alkaloids in nature often involves key cyclization reactions of amino acid precursors like L-lysine. rsc.org Researchers are increasingly drawing inspiration from these biosynthetic pathways to develop novel and stereoselective methods for constructing piperidinone rings. rsc.orgmdpi.com

A bioinspired approach to synthesizing this compound could involve mimicking a key biological cyclization step. For instance, a strategy might be designed around an intramolecular Mannich reaction or a reductive amination of a carefully chosen linear precursor that mirrors a biosynthetic intermediate. rsc.org This approach not only offers a pathway to the target molecule but can also lead to the discovery of new synthetic methodologies with broad applicability.

Biomimicry extends to the design of functional molecules. The dihydroxypiperidinone structure can be viewed as a mimic of a pyranose sugar, where the endocyclic oxygen is replaced by a nitrogen atom. researchgate.net This "azasugar" characteristic is the basis for its potential role as a glycosidase inhibitor. Future research will likely focus on creating more sophisticated mimics of natural carbohydrates or other biological ligands based on this scaffold to modulate the activity of specific enzymes or receptors.

| Bioinspired Strategy | Application to this compound |

| Biosynthetic Pathway Mimicry | Developing synthetic routes that emulate natural piperidine alkaloid formation (e.g., from lysine). rsc.org |

| Enzymatic Cascade Emulation | Designing one-pot reactions that combine several steps inspired by enzymatic processes. rsc.org |

| Structural Biomimicry | Using the scaffold as a starting point to mimic natural ligands, such as carbohydrates, to target specific enzymes. researchgate.net |

Advanced Spectroscopic Characterization Methods in Structural Elucidation

While standard spectroscopic techniques like 1H and 13C NMR are routine for structural confirmation, the unambiguous determination of the specific stereochemistry in molecules like this compound often requires more advanced methods. researchgate.netresearchgate.net The precise spatial arrangement of the two hydroxyl groups relative to each other and to the piperidinone ring is critical to its biological function, necessitating sophisticated analytical tools for confirmation.

Computational prediction of spectroscopic data is also becoming an indispensable tool. nih.gov By using quantum mechanical methods like Density Functional Theory (DFT), researchers can calculate the expected NMR chemical shifts and coupling constants for different possible stereoisomers. researchgate.netresearcher.life Comparing these predicted spectra with the experimental data provides a powerful method for assigning the correct structure with a high degree of confidence. nih.gov These advanced methods are crucial for ensuring the stereochemical purity and confirming the identity of this compound, which is a prerequisite for its use in biological and medicinal chemistry applications.

Q & A

Q. What are the optimal synthetic routes for (4R,5S)-4,5-Dihydroxypiperidin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves hydroxylation and cyclization of piperidine derivatives. Key steps include:

- Precursor selection : Use chiral starting materials (e.g., epoxide intermediates) to preserve stereochemistry .

- Reagent optimization : Catalytic hydrogenation or enzymatic hydroxylation can enhance diastereoselectivity. For example, using Rh or Ru catalysts under controlled pH (6.5–7.5) improves yield .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol/water mixtures removes byproducts .

- Yield monitoring : Track intermediates via TLC (Rf ~0.3 in dichloromethane/methanol 4:1) and confirm purity by HPLC (>98%) .

Q. How can spectroscopic and crystallographic methods confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : Use H-NMR (400 MHz, DO) to identify hydroxyl protons (δ 3.2–3.5 ppm) and coupling constants (J = 4–6 Hz) for axial/equatorial conformers. C-NMR confirms carbonyl (C=O, δ 175 ppm) and hydroxylated carbons .

- X-ray crystallography : Resolve absolute configuration using SHELXL (e.g., twin refinement for disordered azide groups) . For example, bifurcated hydrogen bonds (O–H···O) stabilize the crystal lattice, confirming stereochemistry .

- Polarimetry : Compare specific rotation ([α] +12° to +15° in methanol) with literature to verify enantiopurity .

Q. What are the key stability considerations for storing this compound, and how can degradation products be monitored?

- Methodological Answer :

- Storage : Protect from moisture and light in amber vials at –20°C. Use argon/vacuum sealing to prevent oxidation .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal hydrolysis of the lactam ring. Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Degradation products : Major impurities include 4,5-dihydroxypiperidine (m/z 134.1) and ring-opened dicarbonyl species (m/z 144.1). Quantify using LC-MS/MS .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the stereochemical purity of this compound, especially in the presence of diastereomers or enantiomers?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 80:20, 1 mL/min) to resolve enantiomers (retention times: 8.2 min for 4R,5S vs. 9.5 min for 4S,5R) .

- Dynamic NMR : Detect diastereomer interconversion barriers (ΔG‡ >20 kcal/mol) via variable-temperature H-NMR (25–60°C) .

- Circular Dichroism (CD) : Compare experimental CD spectra (λ = 210–250 nm) with DFT-simulated curves to validate stereochemistry .

Q. How should researchers approach contradictory data between computational predictions and experimental results regarding the compound's reactivity or conformation?

- Methodological Answer :

- Cross-validation : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray data. For example, discrepancies in dihedral angles (>10°) suggest solvent effects or crystal packing forces .

- Free energy calculations : Use MD simulations (AMBER force field) to model aqueous-phase conformers and reconcile with NMR-derived NOE correlations .

- Experimental replication : Repeat reactions under inert atmospheres to exclude oxidative byproducts misinterpreted as computational artifacts .

Q. How can researchers design experiments to evaluate the biological activity of this compound, and what are common pitfalls in interpreting bioassay data?

- Methodological Answer :

- Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus ATCC 25923) in Mueller-Hinton broth. Pitfalls include solvent interference (DMSO >1% inhibits growth) .

- Enzyme inhibition : Screen against human carbonic anhydrase II (hCA II) via stopped-flow CO hydration assay. Normalize activity to controls lacking the compound .

- Data interpretation pitfalls :

- False positives from aggregation (test via dynamic light scattering).

- Off-target effects (validate with CRISPR knockouts or competitive inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.